3-Bromo-5-(difluoromethyl)benzoic acid
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Overview
Description
3-Bromo-5-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine and difluoromethyl groups on the benzene ring. This compound is used in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Mode of Action
As a benzoic acid derivative, it may interact with its targets through hydrogen bonding or other non-covalent interactions. The bromo and difluoromethyl groups could potentially enhance the compound’s binding affinity to its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-(difluoromethyl)benzoic acid Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)benzoic acid typically involves the bromination of 5-(difluoromethyl)benzoic acid. One common method includes the use of bromine or bromine-containing reagents under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzoic acids or other aromatic compounds .
Scientific Research Applications
3-Bromo-5-(difluoromethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 3-Bromo-5-fluorobenzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
3-Bromo-5-(difluoromethyl)benzoic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and physical properties. These functional groups can enhance the compound’s reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
3-bromo-5-(difluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOCIGCKUHOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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